molecular formula C36H39F9O9S3Si3 B1387669 1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene CAS No. 847925-63-7

1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene

Cat. No.: B1387669
CAS No.: 847925-63-7
M. Wt: 967.1 g/mol
InChI Key: ZLEUXQBUQGSSOW-UHFFFAOYSA-N
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Description

1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene is a complex organic compound known for its unique chemical structure and reactivity. This compound features a benzene core substituted with three phenyl groups, each modified with trifluoromethanesulfonyloxy and trimethylsilyl groups. This structural arrangement imparts distinctive chemical and physical properties, making it of significant interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions : The synthesis of this compound involves several steps. A common approach starts with the preparation of the trimethylsilylated phenyl intermediates. These intermediates are then reacted with benzene derivatives under specific conditions to ensure the correct substitution pattern. Typical reagents include trifluoromethanesulfonic anhydride and an appropriate base

Properties

IUPAC Name

[4-[3,5-bis[4-(trifluoromethylsulfonyloxy)-3-trimethylsilylphenyl]phenyl]-2-trimethylsilylphenyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39F9O9S3Si3/c1-58(2,3)31-19-22(10-13-28(31)52-55(46,47)34(37,38)39)25-16-26(23-11-14-29(32(20-23)59(4,5)6)53-56(48,49)35(40,41)42)18-27(17-25)24-12-15-30(33(21-24)60(7,8)9)54-57(50,51)36(43,44)45/h10-21H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEUXQBUQGSSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=CC(=C1)C2=CC(=CC(=C2)C3=CC(=C(C=C3)OS(=O)(=O)C(F)(F)F)[Si](C)(C)C)C4=CC(=C(C=C4)OS(=O)(=O)C(F)(F)F)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H39F9O9S3Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659785
Record name [4-[3,5-bis[4-(trifluoromethylsulfonyloxy)-3-trimethylsilylphenyl]phenyl]-2-trimethylsilylphenyl] trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

967.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847925-63-7
Record name [4-[3,5-bis[4-(trifluoromethylsulfonyloxy)-3-trimethylsilylphenyl]phenyl]-2-trimethylsilylphenyl] trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis of polycyclic aromatic hydrocarbons (PAHs) using 1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene?

A1: The research highlights the compound this compound as a novel and efficient trisaryne equivalent []. This is significant because arynes are highly reactive intermediates that can be challenging to generate and control. By utilizing this compound, researchers can access a wider range of complex PAHs through reactions like Diels-Alder and palladium-catalyzed hexasilylation, with modest to excellent yields []. This approach offers a more straightforward and versatile method for PAH synthesis compared to traditional methods.

Q2: What reactions were successfully employed using this compound as a trisaryne equivalent?

A2: The abstract mentions two key reactions:

  • Diels-Alder reaction: This [4+2] cycloaddition reaction is a powerful tool for constructing six-membered rings, and its application with the trisaryne equivalent allows for the creation of diverse PAH structures [].
  • Palladium-catalyzed hexasilylation: This reaction involves the introduction of six silyl groups onto the aromatic ring system, offering further functionalization possibilities for the synthesized PAHs [].

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